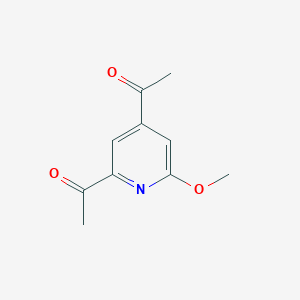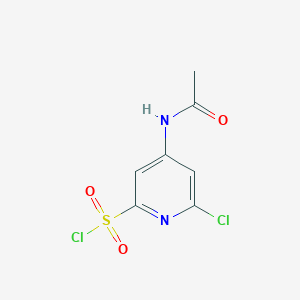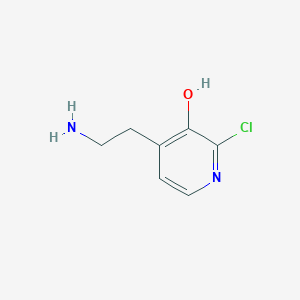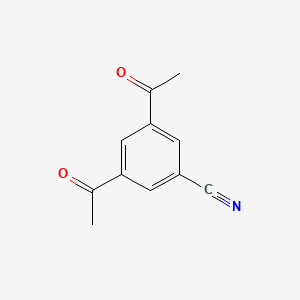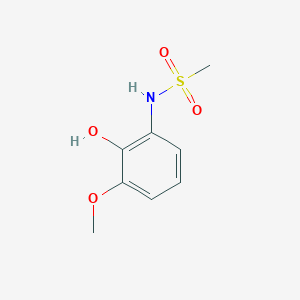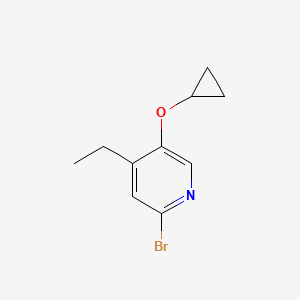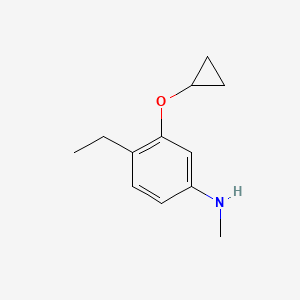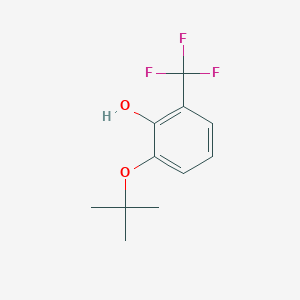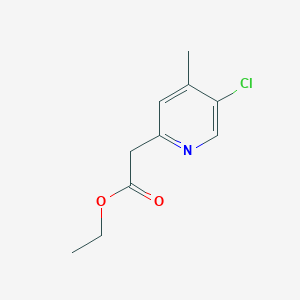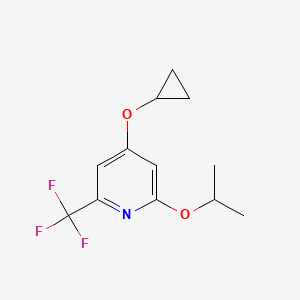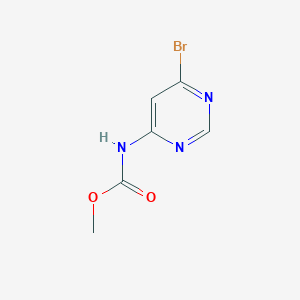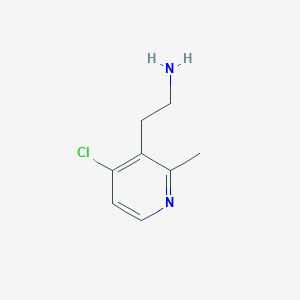
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethanamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylpyridin-3-YL)ethanamine typically involves the reaction of 4-chloro-2-methylpyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-Chloro-2-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
相似化合物的比较
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Another amine with a different ring structure.
2-(3-Pyridinyl)ethanamine: Lacks the chlorine and methyl substitutions on the pyridine ring.
3-(2-Aminoethyl)pyridine: Similar structure but different substitution pattern.
Uniqueness
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-7(2-4-10)8(9)3-5-11-6/h3,5H,2,4,10H2,1H3 |
InChI 键 |
MTZWCUGLHSHNBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1CCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



